molecular formula C12H7ClF3N B8313242 2-(2-Chlorophenyl)-4-(trifluoromethyl)pyridine

2-(2-Chlorophenyl)-4-(trifluoromethyl)pyridine

Cat. No.: B8313242
M. Wt: 257.64 g/mol
InChI Key: YHVPOOHBRCKFNV-UHFFFAOYSA-N
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Description

2-(2-Chlorophenyl)-4-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C12H7ClF3N and its molecular weight is 257.64 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H7ClF3N

Molecular Weight

257.64 g/mol

IUPAC Name

2-(2-chlorophenyl)-4-(trifluoromethyl)pyridine

InChI

InChI=1S/C12H7ClF3N/c13-10-4-2-1-3-9(10)11-7-8(5-6-17-11)12(14,15)16/h1-7H

InChI Key

YHVPOOHBRCKFNV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NC=CC(=C2)C(F)(F)F)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-chloro-4-(trifluoromethyl)pyridine (4 g, 22.0 mmol), 2-chlorophenylboronic acid (5.04 g, 24.2 mmol), Ba(OH)2 (12.5 g, 66.1 mmol) and Pd(PPh2)2Cl2 (464 mg, 0.66 mmol) in DME (140 mL)/water (35 mL) was heated at 110° C. for 1 h. The solids were filtered off and the mother liquor were concentrated to around 80 mL and extracted with EtOAc. The organic layer was washed with brine, then water, dried (MgSO4), filtered and concentrated. Purification by column chromatography (1/1 Petroleum ether/EtOAc) gave the Suzuki adduct (5.05 g, 89%) as a colourless oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.04 g
Type
reactant
Reaction Step One
[Compound]
Name
Ba(OH)2
Quantity
12.5 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd(PPh2)2Cl2
Quantity
464 mg
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Yield
89%

Synthesis routes and methods II

Procedure details

A mixture of 2-chloro-4-(trifluoromethyl)pyridine (4 g, 22.0 mmol), 2-chlorophenylboronic acid (5.04 g, 24.2 mmol), Ba(OH)2 (12.5 g, 66.1 mmol) and Pd(PPh3)2Cl2 (464 mg, 0.66 mmol) in DME (140 mL)/water (35 mL) was heated at 110° C. for 1 h. The solids were filtered off and the mother liquor were concentrated to around 80 mL and extracted with EtOAc. The organic layer was washed with brine, then water, dried (MgSO4), filtered and concentrated. Purification by column chromatography (1/1 Petroleum ether/EtOAc) gave the Suzuki adduct (5.05 g, 89%) as a colourless oil.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
5.04 g
Type
reactant
Reaction Step One
[Compound]
Name
Ba(OH)2
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
140 mL
Type
solvent
Reaction Step One
Quantity
464 mg
Type
catalyst
Reaction Step One
Yield
89%

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